Methyl 5-aminobenzo[d]isoxazole-3-carboxylate
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Overview
Description
Methyl 5-aminobenzo[d]isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-aminobenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization in the presence of a base such as sodium ethoxide. The resulting isoxazole intermediate is then esterified using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Methyl 5-aminobenzo[d]isoxazole-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-aminobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: Another isoxazole derivative with similar structural features but different functional groups.
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: A compound with a benzyloxy group instead of an amino group.
Uniqueness: Methyl 5-aminobenzo[d]isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 5-amino-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,10H2,1H3 |
InChI Key |
OYRLJIXBXOCRPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=C(C=C2)N |
Origin of Product |
United States |
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